molecular formula C22H25N3O3S B403485 1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone CAS No. 300379-02-6

1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone

Cat. No. B403485
CAS RN: 300379-02-6
M. Wt: 411.5g/mol
InChI Key: QSTKJWSPLJSATB-UHFFFAOYSA-N
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Description

1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a pyrazole derivative and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone has been found to have several interesting biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial strains and to have anti-inflammatory activity. This compound has also been found to have antioxidant activity and to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone in lab experiments include its antimicrobial and anti-inflammatory activity, as well as its antioxidant properties. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone. One potential direction is to study its potential as an anti-cancer agent. This compound has been found to inhibit the growth of several cancer cell lines and may have potential as a chemotherapy agent. Another potential direction is to study its potential as an anti-viral agent. This compound has been found to have activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone involves several steps. The starting material is 1-adamantyl-3,5-dimethyl-4-(4-nitrophenyl)thiosemicarbazide, which is reacted with hydrazine hydrate to form the pyrazole ring. The resulting compound is then treated with acetic anhydride to form the final product.

Scientific Research Applications

1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been studied for its potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-13-20(29-19-5-3-18(4-6-19)25(27)28)14(2)24(23-13)21(26)22-10-15-7-16(11-22)9-17(8-15)12-22/h3-6,15-17H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTKJWSPLJSATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C23CC4CC(C2)CC(C4)C3)C)SC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone

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